5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring two distinct heterocyclic substituents: an azetidin-3-yl group at the 5-position and a 1-ethyl-1H-pyrrol-2-yl group at the 3-position. The azetidine ring (a strained four-membered secondary amine) and the ethyl-substituted pyrrole moiety contribute to its unique electronic and steric properties, which may influence its biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-15-5-3-4-9(15)10-13-11(16-14-10)8-6-12-7-8/h3-5,8,12H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZMMNVLGONCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Chemical Structure and Properties
The molecular structure of this compound features a unique arrangement that contributes to its biological properties. The oxadiazole ring is known for its electron-withdrawing characteristics, which can enhance the reactivity of the compound in biological systems.
Molecular Formula
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities. The specific activities of this compound are summarized below.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of oxadiazole derivatives. For instance:
| Compound | Activity | Tested Strains | Reference |
|---|---|---|---|
| This compound | Moderate | Gram-positive and Gram-negative bacteria | |
| 3-acetyl derivatives | Strong | MRSA, E. coli |
The presence of the azetidine and pyrrole moieties enhances the compound's ability to disrupt bacterial cell membranes.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that:
These findings suggest that while the compound exhibits some cytotoxicity at higher concentrations, it remains relatively safe at lower doses.
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.
- Gene Expression Modulation : Similar compounds have been shown to affect gene expression related to biofilm formation in bacteria .
Case Studies
A notable case study involved synthesizing various oxadiazole derivatives and evaluating their biological activity. The study highlighted that modifications in the substituents on the oxadiazole ring significantly influenced antimicrobial potency and cytotoxicity profiles.
Summary of Findings from Case Studies
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Testing | Enhanced activity against resistant strains |
| Cytotoxicity Assessment | Low cytotoxicity in normal cell lines |
| Structure–Activity Relationship (SAR) | Substituent variations led to significant changes in activity |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole exhibit significant antimicrobial properties. A study demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The ability to target specific cellular pathways involved in cancer progression presents a promising avenue for developing new cancer therapies .
Neurological Applications
There is emerging evidence that compounds containing the oxadiazole moiety may have neuroprotective effects. Preliminary studies suggest that these compounds can modulate neurotransmitter levels and exhibit anti-inflammatory properties in neurodegenerative disease models . This opens up possibilities for treating conditions such as Alzheimer's and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro tests conducted on several cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound inhibited cell growth by up to 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through the induction of apoptosis via the mitochondrial pathway .
Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective properties of oxadiazole derivatives revealed that treatment with this compound resulted in a significant reduction in neuronal cell death in models of oxidative stress. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The 1,2,4-oxadiazole scaffold is highly modifiable, with substituents at the 3- and 5-positions critically affecting activity. Below is a comparative analysis of key analogs:
Structure–Activity Relationships (SAR)
- Azetidine vs. Larger Amines : The azetidine ring’s strain may confer conformational rigidity, improving target binding compared to larger amines (e.g., pyrrolidine in ) .
- Pyrrole vs.
- Biological Activity : Compounds with bicyclic substituents () show CNS activity, suggesting the target compound’s pyrrole-azetidine combination may target similar pathways .
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The common routes include:
- Cyclodehydration of amidoximes with carboxylic acids or esters : Amidoximes react with carboxylic acid derivatives under dehydrating conditions to form the oxadiazole ring.
- Cyclization of amidoximes with acid chlorides or anhydrides : Acid chlorides react with amidoximes in the presence of base or dehydrating agents to yield 1,2,4-oxadiazoles.
- Oxidative cyclization methods : Some protocols use oxidants to facilitate ring closure from hydrazide or amidoxime precursors.
These methods provide a foundation to incorporate various substituents on the oxadiazole ring, including azetidinyl and pyrrolyl groups.
Proposed Preparation Route for 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Given the structure, the synthesis involves:
- Preparation of a suitable amidoxime intermediate bearing the 1-ethyl-1H-pyrrol-2-yl substituent.
- Coupling this intermediate with an azetidin-3-yl-containing carboxylic acid derivative or equivalent.
- Cyclization under dehydrating or oxidative conditions to form the 1,2,4-oxadiazole core.
Stepwise Outline:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-ethyl-1H-pyrrole-2-carboxamidoxime | From 1-ethylpyrrole-2-carbonitrile via reaction with hydroxylamine hydrochloride | Amidoxime formation is a key intermediate for oxadiazole ring construction |
| 2 | Preparation of azetidin-3-yl carboxylic acid or acid chloride | Commercially available or synthesized via azetidine functionalization | Azetidine ring introduction provides the 5-substituent |
| 3 | Coupling of amidoxime with azetidin-3-yl acid chloride | Use of base (e.g., triethylamine) in anhydrous solvent (e.g., THF) | Forms an O-acylamidoxime intermediate |
| 4 | Cyclodehydration to form 1,2,4-oxadiazole ring | Heating or use of dehydrating agents (e.g., POCl3, P2O5) or oxidative conditions | Cyclization yields the target oxadiazole compound |
This synthetic approach is consistent with protocols for 1,2,4-oxadiazoles and allows for the incorporation of the azetidinyl and pyrrolyl substituents.
Alternative Synthetic Approaches and Optimization
- One-pot synthesis : Combining amidoxime formation and cyclization in a single pot can improve efficiency and yield.
- Use of coupling reagents : Agents like propanephosphonic anhydride (T3P) can facilitate amidoxime-acid coupling under mild conditions.
- Oxidative cyclization : Employing iodine or hypervalent iodine reagents can promote ring closure with high yields.
- Photocatalytic methods : Visible-light photocatalysis has been reported for related oxadiazole synthesis, offering mild and eco-friendly conditions.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1-ethylpyrrole-2-carbonitrile, azetidin-3-yl carboxylic acid or derivative, hydroxylamine hydrochloride |
| Key intermediates | Amidoxime derivative of pyrrole, azetidinyl acid chloride |
| Cyclization agents | POCl3, P2O5, iodine, hypervalent iodine, or photocatalysts |
| Solvents | THF, toluene, ethanol, acetonitrile |
| Reaction conditions | Heating (reflux or mild), oxidative environment, base presence |
| Yield range | Typically 70–95% depending on method and optimization |
Notes on Challenges and Considerations
- The azetidine ring is a strained four-membered heterocycle; care must be taken to avoid ring-opening side reactions during synthesis.
- The pyrrole substituent requires mild conditions to prevent polymerization or degradation.
- Purification may require chromatographic techniques due to close polarity of intermediates.
- Scale-up feasibility depends on the choice of reagents and reaction conditions.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions between azetidine-3-carboxylic acid derivatives and appropriately substituted amidoximes. For example, flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate) has been used to achieve 99% purity in related oxadiazole syntheses . High-performance liquid chromatography (HPLC) is recommended for final purification, as demonstrated in multistep syntheses of structurally similar 1,2,4-oxadiazoles . Key steps include optimizing reaction temperature (e.g., 50°C in DME) and stoichiometric ratios to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on diagnostic peaks such as the azetidine ring protons (δ 3.2–4.0 ppm) and pyrrole protons (δ 6.5–7.5 ppm). The oxadiazole ring typically shows a carbon signal near δ 165–175 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- SFC (Supercritical Fluid Chromatography) : Used to validate enantiomeric purity (>97% ee in related compounds) .
Q. How can researchers validate the structural integrity of this compound using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is the gold standard for structural confirmation . ORTEP-3 can generate graphical representations to visualize bond lengths and angles, ensuring alignment with computational models (e.g., DFT-optimized geometries) . For microcrystalline samples, synchrotron radiation may enhance resolution.
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in anticancer studies?
- Methodological Answer :
- Substituent Modification : Replace the azetidine group with piperidine or pyrrolidine to assess steric/electronic effects on bioactivity. In related oxadiazoles, substituting the 5-position with chlorothiophene enhanced apoptosis induction .
- Biological Assays : Use flow cytometry to evaluate cell-cycle arrest (e.g., G₁ phase) and caspase-3/7 activation in cancer cell lines (e.g., T47D breast cancer) . Compare IC₅₀ values across cell lines to identify selectivity (e.g., MX-1 tumor models showed in vivo efficacy for analogous compounds) .
- Molecular Target Identification : Photoaffinity labeling and pull-down assays can identify binding partners like TIP47, an IGF II receptor-binding protein .
Q. How can researchers resolve contradictions in reported biological activities of similar 1,2,4-oxadiazoles?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity). For instance, compound 34 (a related oxadiazole) showed IC₅₀ = 9.1 µM in enzyme inhibition but varied in cell-based assays due to permeability differences .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding affinities (ΔG values) against targets like kinases or receptors .
- Meta-Analysis : Compare datasets from high-throughput screens (e.g., NCI-60 panel) to identify outliers linked to assay conditions .
Q. What advanced methodologies are recommended for studying the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME : Use Caco-2 cell monolayers to assess permeability (Papp values). For metabolic stability, incubate with liver microsomes and quantify parent compound via LC-MS/MS.
- In Vivo PK : Administer in rodent models and collect plasma samples at timed intervals. Non-compartmental analysis (NCA) can calculate AUC, t₁/₂, and clearance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
